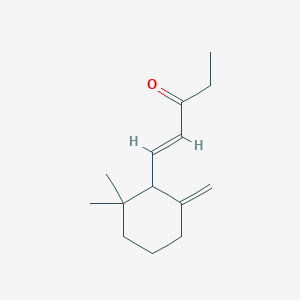
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with an aromatic odor. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through the reaction of a cyclic compound with ethylene carbene. The specific reaction conditions and steps can vary depending on the desired synthesis route. Generally, the reaction involves the use of a catalyst and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The compound is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed
Propriétés
Numéro CAS |
64070-16-2 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3 |
Clé InChI |
VBPVRSYPVFNWFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
SMILES isomérique |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES canonique |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Key on ui other cas no. |
64070-16-2 27417-37-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















